3,5-Difluoro-4-hydroxybenzonitrile is an organic compound with the molecular formula and a molecular weight of approximately 155.10 g/mol. This compound features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a benzene ring that is further substituted with two fluorine atoms at the 3 and 5 positions. Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound appears as white to pale yellow crystals or powder, with a melting point ranging from 198.0 to 208.0 °C .
3,5-Difluoro-4-hydroxybenzonitrile is a small organic molecule with the chemical formula C7H3F2NO. It is a white crystalline solid with a melting point of 138-140 °C. The synthesis of 3,5-difluoro-4-hydroxybenzonitrile has been reported in several scientific publications, with various methods employed. These methods typically involve the reaction of appropriate starting materials, such as fluorinated nitrophenols or fluorinated phenols, followed by subsequent functional group modifications [, ].
Several methods for synthesizing 3,5-Difluoro-4-hydroxybenzonitrile have been reported:
3,5-Difluoro-4-hydroxybenzonitrile has potential applications in:
Several compounds share structural similarities with 3,5-Difluoro-4-hydroxybenzonitrile. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
3-Fluoro-4-hydroxybenzonitrile | C7H4F1NO | Contains only one fluorine atom |
4-Fluoro-3-hydroxybenzonitrile | C7H4F1NO | Fluorine at a different position |
3-Fluoro-2-hydroxybenzonitrile | C7H4F1NO | Hydroxyl group at position 2 |
3-Fluoro-4-methoxybenzonitrile | C8H8F1NO | Contains a methoxy group instead of hydroxyl |
3,4-Difluoro-2-hydroxybenzonitrile | C7H4F2NO | Additional fluorine atom at position 4 |
The unique combination of two fluorine atoms and both hydroxy and nitrile functional groups distinguishes 3,5-Difluoro-4-hydroxybenzonitrile from these similar compounds, potentially leading to unique reactivity and biological profiles not found in its analogs .
The synthesis of 3,5-difluoro-4-hydroxybenzonitrile (CAS 2967-54-6) emerged as part of broader advancements in fluorinated aromatic chemistry. While direct historical records for this specific compound are sparse in the provided sources, its development aligns with methodologies established for brominated analogs like 3,5-dibromo-4-hydroxybenzonitrile. Early synthetic routes for such compounds often involved halogenation of phenolic precursors, a strategy later adapted for fluorination. The compound’s first documented applications in patents and research literature date to the early 2000s, particularly in liquid crystal synthesis and pharmaceutical intermediates.
3,5-Difluoro-4-hydroxybenzonitrile belongs to the benzonitrile family, characterized by a cyano group (-C≡N) attached to a benzene ring. Key structural features include:
Parameter | Value |
---|---|
Molecular Formula | C₇H₃F₂NO |
Molecular Weight | 155.10 g/mol |
PubChem CID | 10749406 |
SMILES | OC1=C(F)C=C(C=C1F)C#N |
This configuration positions the compound as a fluorinated phenolic nitrile, combining the stability of fluorine with the reactivity of the hydroxyl and cyano groups.
The compound is systematically named 3,5-difluoro-4-hydroxybenzonitrile, adhering to IUPAC rules for substituted aromatic compounds. Alternative names include:
Its classification spans multiple categories:
The fluorine atoms at positions 3 and 5 confer distinct electronic and steric properties:
Property | Impact |
---|---|
Electron-Withdrawing | Enhances acidity of the hydroxyl proton |
Steric Hindrance | Modulates reactivity at adjacent positions |
Thermal Stability | Resists decomposition under high temperatures |
These features make the compound valuable for:
The synthesis of 3,5-difluoro-4-hydroxybenzonitrile typically involves fluorination of hydroxybenzonitrile derivatives. Key methods include:
Example Protocol (adapted from bromination methods):
The compound serves as a precursor to:
Target Molecule | Application |
---|---|
Quinazoline Derivatives | Antimalarial (e.g., Gefitinib) and anticancer drugs. |
Aminoquinoline Derivatives | Antiparasitic agents (e.g., Tacrine analogs). |
Fluorinated phenolic nitriles enhance:
Patents highlight its use in liquid crystal displays (LCDs) and optical materials.
3,5-Difluoro-4-hydroxybenzonitrile derivatives are intermediates for:
Property | Value |
---|---|
Melting Point | 200–208°C |
Solubility | Low in water; soluble in DMSO, DMF |
Stability | Stable under ambient conditions |
Reaction Type | Conditions | Outcome |
---|---|---|
Nucleophilic Substitution | KF, DMF, 80–100°C | Replacement of fluorine with nucleophiles |
Hydroxyl Deprotonation | NaOH, aqueous | Formation of phenoxide intermediates |
Cyanide Hydrolysis | H₂O, acid/heating | Conversion to carboxylic acid |
Technique | Key Peaks |
---|---|
¹H NMR | δ 5.5–7.0 (aromatic protons), δ 4.8 (OH) |
¹³C NMR | δ 160–170 (C=O/C≡N), δ 110–150 (aromatic carbons) |
IR | 3200–3500 cm⁻¹ (OH), 2220 cm⁻¹ (C≡N) |
While specific crystal structures are not reported in the provided sources, the compound crystallizes as a white to pale cream solid with a melting point of 200–208°C.
Fluorinated compounds often exhibit persistence due to carbon-fluorine bond stability. Limited data suggest that 3,5-difluoro-4-hydroxybenzonitrile may degrade via:
Parameter | Value |
---|---|
CAS Number | 2967-54-6 |
UN Number | UN3439 (corrosive) |
Handling | Avoid inhalation; use PPE |
Acute Toxic;Irritant